3-Methyl-benzamidine
Overview
Description
The research on benzamide derivatives, including 3-Methyl-benzamidine, has shown a variety of applications and properties. These compounds have been synthesized and characterized for their potential use in various fields such as pharmaceuticals, materials science, and chemical sensing.
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several studies. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides has been described, with some compounds exhibiting potent Class III antiarrhythmic activity . Another study investigated the synthesis of (Z)-N-[5-(3-Aryl)-[1, 2, 4]oxadiazolyl]-N-[(methylcarbamoyl)methyl]benzamidoximes through the reaction of 3-methylglycociamidine with primary nitroalkanes and acetyl chloride . Additionally, the synthesis method for 3-methylamino-1-benzyl alcohol was explored, starting from acetyl benzene through a Mannich reaction followed by reduction with KBH4 .
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using various techniques. X-ray single crystal diffraction was used to determine the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, revealing its crystallization in a triclinic system . Similarly, the structure of a pyrazole derivative, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was confirmed by X-ray diffraction, showing a twisted conformation between the pyrazole and thiophene rings . The crystal structures of 3-acetoxy-2-methyl-N-(phenyl)benzamide and 3-acetoxy-2-methyl-N-(4-methylphenyl)benzamide were also determined, with the former crystallizing in the orthorhombic system and the latter in the triclinic system .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives has been explored in various studies. For example, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and their colorimetric sensing of fluoride anions was investigated, showing a drastic color transition in response to fluoride anion due to a deprotonation-enhanced intramolecular charge transfer mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives have been characterized using different techniques. The antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were determined using DPPH free radical scavenging test, and its electronic properties, such as HOMO and LUMO energies, were calculated using DFT . The thermal decomposition of the pyrazole derivative was studied by thermogravimetric analysis, and its nonlinear optical properties were discussed based on the polarizability and hyperpolarizability values . The supramolecular structures of 3-acetoxy-2-methyl-N-(phenyl)benzamide and its methyl derivative were found to be stabilized by intramolecular and intermolecular hydrogen bonds and C-H...π interactions .
Scientific Research Applications
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Photoswitchable Binding Interactions with Small-Molecule- and Peptide-Based Inhibitors of Trypsin
- Application: Benzamidine is used in the design of photoswitchable drugs, which can be activated when and where needed by light. This is part of an approach referred to as photopharmacology .
- Method: A photoswitch is incorporated into the structure of a drug, the geometry of which can be reversibly controlled on irradiation with light of a defined wavelength .
- Results: The best peptidic inhibitor displayed a more than fivefold difference in inhibitory activity between isomeric states .
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Antioxidant and Antibacterial Activities of Benzamides
- Application: Benzamides have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Method: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
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Therapeutic Applications of Benzimidazoles and Their Derivatives
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Functionalized Triazines and Tetrazines: Synthesis and Applications
- Application: The molecules possessing triazine and tetrazine moieties, which include benzamidine derivatives, have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
- Method: The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
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A Facile and Efficient Synthesis of Benzimidazole as Potential Therapeutic Agents
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Synthesis of N,N-Diethyl-3-methylbenzamide
- Application: The development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation. The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner .
- Method: This methodology has been successfully applied to the unique preparation of the bioactive compound N, N -diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .
- Results: The described procedure can be classified as an excellent synthesis (EcoScale) considering environmental and economic factors based on different “green metrics” (atom economy, reaction mass efficiency, materials recovery factor, stoichiometric factor, E-factor) .
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Functionalized Triazines and Tetrazines: Synthesis and Applications
- Application: The molecules possessing triazine and tetrazine moieties, which include benzamidine derivatives, have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
- Method: The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
Safety And Hazards
properties
IUPAC Name |
3-methylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCSYMVDLYGKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371621 | |
Record name | 3-METHYL-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-benzamidine | |
CAS RN |
18465-28-6 | |
Record name | 3-METHYL-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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